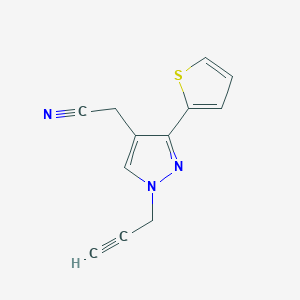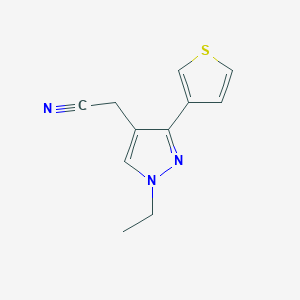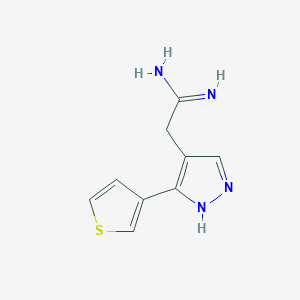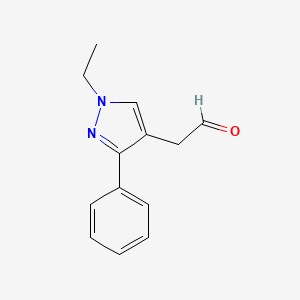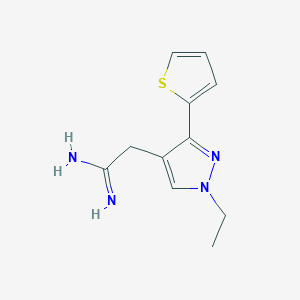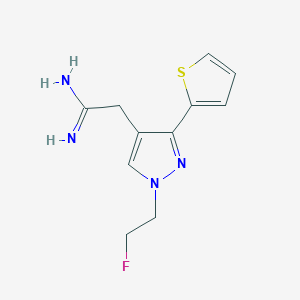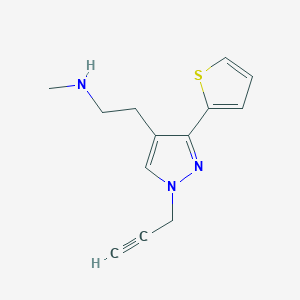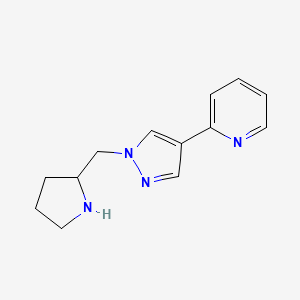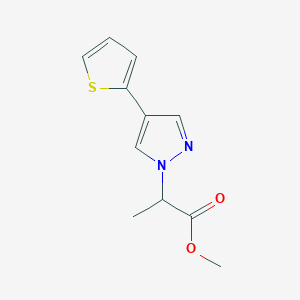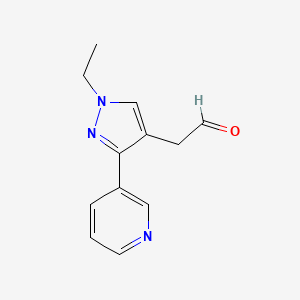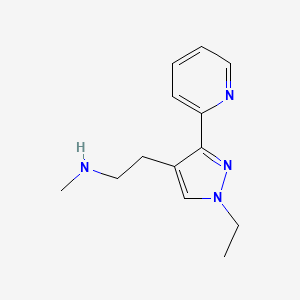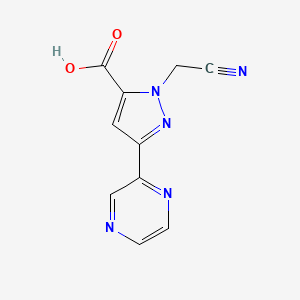
1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
The compound “1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups, including a cyanomethyl group (-CH2CN), a pyrazinyl group (a nitrogen-containing aromatic ring), a pyrazole group (another type of nitrogen-containing ring), and a carboxylic acid group (-COOH) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the various rings and functional groups. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the carboxylic acid group could participate in acid-base reactions, and the cyanomethyl group could undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in water .Wissenschaftliche Forschungsanwendungen
Drug Design and Development
1-(Cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: is a compound that can be utilized in the design and development of new drugs. Its structure, which includes both a pyrazole and a pyrazinyl group, may interact with various biological targets. The cyano and carboxylic acid functional groups offer sites for further chemical modifications, allowing for the creation of a diverse library of derivatives with potential pharmacological activities .
Neutron Capture Therapy
This compound could serve as a precursor for boron-containing drugs used in neutron capture therapy (NCT). NCT is a type of cancer treatment that targets tumors with boron compounds, which are then irradiated with neutrons to produce cytotoxic radiation. The stability of boronic esters in physiological conditions is crucial for their effectiveness, and modifications to the core structure of this compound could enhance its suitability as a boron-carrier .
Pharmacological Research
In pharmacology, the compound’s core structure could be important for studying drug-receptor interactions. The pyrazole moiety is a common feature in molecules with various biological activities, and its presence in this compound suggests potential activity across a range of biological targets. This makes it valuable for high-throughput screening in drug discovery .
Biochemical Studies
Biochemically, the compound can be used to investigate enzyme-substrate interactions, especially in enzymes that interact with pyrazole or pyrazinyl substrates. Its unique structure could help in understanding the specificity and binding affinity of these enzymes, which is essential for designing enzyme inhibitors .
Organic Synthesis
In organic synthesis, this compound can act as a building block for constructing more complex molecules. Its reactive groups allow for various chemical transformations, making it a versatile reagent for synthesizing new compounds with potential applications in materials science, catalysis, and as intermediates for further chemical reactions .
Drug Delivery Research
The compound’s structure could be modified to create prodrugs or to enhance drug delivery. For instance, attaching the compound to polymers or nanoparticles could improve the solubility and stability of therapeutic agents, thereby enhancing their delivery to specific tissues or cells .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(cyanomethyl)-5-pyrazin-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2/c11-1-4-15-9(10(16)17)5-7(14-15)8-6-12-2-3-13-8/h2-3,5-6H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCDCZRXHRMZQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)C(=O)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



